Product packaging for Dasiglucagon(Cat. No.:)

Dasiglucagon

Cat. No.: B10824241
M. Wt: 3381.6 g/mol
InChI Key: RZRMFQMNPDPAIX-AJTOSFMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Glucagon (B607659) Receptor Agonism in Glucose Homeostasis Research

Glucagon, a peptide hormone produced by the alpha cells of the pancreas, plays a critical role in maintaining glucose homeostasis by opposing the action of insulin (B600854). clinicaltrialsarena.com Its primary function is to elevate blood glucose levels by stimulating the liver to break down glycogen (B147801) (glycogenolysis) and synthesize glucose from non-carbohydrate sources (gluconeogenesis). europa.euresearchgate.net This action is mediated through the activation of glucagon receptors, which are predominantly found in the liver. europa.eudrugbank.com The agonism of these receptors is a key area of research for developing treatments for conditions characterized by dangerously low blood sugar, such as severe hypoglycemia in individuals with diabetes. patsnap.com

Evolution of Glucagon Analogs: Rationale for Enhanced Formulations

Native glucagon has long been used as a rescue treatment for severe hypoglycemia. However, its therapeutic utility has been hampered by its inherent instability in aqueous solutions, which necessitates reconstitution from a lyophilized powder immediately before use. patsnap.comnih.gov This multi-step process can be challenging and prone to errors, especially in emergency situations. d-nb.info To overcome these limitations, research has focused on developing stable glucagon analogs that can be formulated as ready-to-use aqueous solutions. patsnap.comresearchgate.net The goal is to provide a more reliable, convenient, and rapid treatment for severe hypoglycemic events. patsnap.com

Position of Dasiglucagon in Advanced Peptide Therapeutics Research

This compound is a next-generation glucagon analog developed by Zealand Pharma. researchgate.netzealandpharma.com It is a peptide therapeutic designed to be stable and soluble in an aqueous formulation, eliminating the need for reconstitution. researchgate.netd-nb.inforesearchgate.net This innovation positions this compound as a significant advancement in the field of peptide therapeutics, offering the potential for improved management of severe hypoglycemia. researchgate.netzealandpharma.comcontractpharma.com Its development is part of a broader effort to create more effective and user-friendly treatments for metabolic disorders. zealandpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C152H222N38O50 B10824241 Dasiglucagon

Properties

Molecular Formula

C152H222N38O50

Molecular Weight

3381.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C152H222N38O50/c1-73(2)55-99(133(222)171-98(47-51-116(206)207)132(221)183-111(71-194)144(233)189-122(80(11)197)149(238)239)174-137(226)105(61-85-65-161-91-32-21-20-31-89(85)91)178-129(218)93(34-23-25-53-154)172-146(235)119(75(5)6)187-139(228)103(57-81-27-16-14-17-28-81)176-131(220)97(46-50-115(204)205)170-130(219)96(45-49-114(202)203)167-123(212)76(7)164-127(216)94(35-26-54-160-151(157)158)166-124(213)77(8)165-150(240)152(12,13)190-145(234)107(64-118(210)211)180-134(223)100(56-74(3)4)173-135(224)101(59-83-36-40-87(198)41-37-83)175-128(217)92(33-22-24-52-153)168-142(231)109(69-192)184-136(225)102(60-84-38-42-88(199)43-39-84)177-138(227)106(63-117(208)209)179-143(232)110(70-193)185-148(237)121(79(10)196)188-140(229)104(58-82-29-18-15-19-30-82)181-147(236)120(78(9)195)186-113(201)67-162-126(215)95(44-48-112(156)200)169-141(230)108(68-191)182-125(214)90(155)62-86-66-159-72-163-86/h14-21,27-32,36-43,65-66,72-80,90,92-111,119-122,161,191-199H,22-26,33-35,44-64,67-71,153-155H2,1-13H3,(H2,156,200)(H,159,163)(H,162,215)(H,164,216)(H,165,240)(H,166,213)(H,167,212)(H,168,231)(H,169,230)(H,170,219)(H,171,222)(H,172,235)(H,173,224)(H,174,226)(H,175,217)(H,176,220)(H,177,227)(H,178,218)(H,179,232)(H,180,223)(H,181,236)(H,182,214)(H,183,221)(H,184,225)(H,185,237)(H,186,201)(H,187,228)(H,188,229)(H,189,233)(H,190,234)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,157,158,160)/t76-,77-,78+,79+,80+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,119-,120-,121-,122-/m0/s1

InChI Key

RZRMFQMNPDPAIX-AJTOSFMRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC(C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N

Origin of Product

United States

Chemical and Pharmacological Profile of Dasiglucagon

Dasiglucagon is a synthetic peptide analog of human glucagon (B607659). fda.gov It is composed of 29 amino acids, similar to native glucagon, but with seven amino acid substitutions. drugbank.comfda.gov These modifications are strategically designed to enhance the molecule's physical and chemical stability in an aqueous solution. drugbank.comdrugbank.com

Interactive Table: Chemical Properties of this compound

PropertyValue
Molecular FormulaC152H222N38O50
Molecular Weight3381.6 g/mol
SynonymsZegalogue, ZP-GA-1, ZP4207

Data sourced from PubChem and DrugBank. drugbank.compharmacompass.comnih.gov

Pharmacologically, this compound acts as a potent glucagon receptor agonist. europa.eufda.gov It binds to and activates glucagon receptors with a potency comparable to that of native human glucagon. d-nb.infodiabetesjournals.org This targeted action ensures that its physiological effects are focused on the intended pathway for increasing blood glucose.

Mechanism of Action and Pharmacodynamics

The primary mechanism of action of dasiglucagon is the activation of glucagon (B607659) receptors in the liver. europa.eudrugbank.com This binding initiates a cascade of intracellular events, leading to the stimulation of adenylate cyclase and an increase in cyclic AMP (cAMP). drugbank.com Elevated cAMP levels, in turn, activate enzymes responsible for glycogenolysis and gluconeogenesis. drugbank.com The resulting release of glucose from the liver into the bloodstream leads to a rapid increase in blood glucose concentrations. europa.eudrugbank.com The efficacy of this compound is dependent on the presence of adequate glycogen (B147801) stores in the liver. europa.eufda.gov

Pharmacodynamic studies have demonstrated that this compound produces a rapid and dose-dependent increase in plasma glucose levels in individuals with type 1 diabetes experiencing insulin-induced hypoglycemia. d-nb.infodiabetesjournals.org In clinical trials, a single subcutaneous injection of this compound led to a significant increase in blood glucose. For instance, in adult patients with type 1 diabetes, the mean glucose increase from baseline at 90 minutes was 168 mg/dL. drugbank.com In pediatric patients with type 1 diabetes (ages 7 to 17), the mean glucose increase at 60 minutes was 162 mg/dL. drugbank.com The time to blood sugar recovery, defined as an increase of at least 20 mg/dL, was a median of 10 minutes in clinical trials. zegalogue.com

Pharmacokinetics and Metabolism

Following subcutaneous administration, dasiglucagon is rapidly absorbed, with peak plasma concentrations (Cmax) reached in approximately 35 minutes in adults and 21 minutes in pediatric patients. drugbank.comd-nb.info The pharmacokinetic profile can be described by a one-compartment model with first-order absorption and elimination. d-nb.inforesearchgate.net

Interactive Table: Pharmacokinetic Parameters of this compound

ParameterAdult ValuePediatric Value (7-17 years)
Tmax (median)~35 minutes~21 minutes
Cmax (mean)5110 pg/mL3920 pg/mL
Half-life (t½)~30 minutesNot specified
Apparent Volume of Distribution (Vd)47-57 LNot specified

Data from studies in patients with type 1 diabetes. drugbank.comd-nb.infomedscape.com

Similar to endogenous glucagon (B607659), this compound is cleared from the body through proteolytic degradation in the blood, liver, and kidneys. drugbank.comd-nb.infofda.gov It is excreted via glomerular filtration and subsequently broken down by proteases in the proximal tubules. fda.gov

Metabolism and Degradation Pathways of Dasiglucagon

Proteolytic Degradation Mechanisms in Biological Fluids and Tissues

Dasiglucagon is a peptide composed of 29 amino acids, with seven substitutions compared to native glucagon (B607659), which improve its stability. d-nb.infofda.govdrugs.com Like its endogenous counterpart, this compound is primarily cleared from the body through proteolytic degradation. d-nb.infofda.govdrugbank.commedscape.com

Role of Proteases in Blood, Liver, and Kidney

The metabolism of this compound is not reliant on the cytochrome P450 (CYP) enzyme system. fda.gov Instead, it is broken down by proteases found in the blood, liver, and kidneys. d-nb.infofda.govdrugbank.commedscape.com This process of proteolytic degradation is the main route of elimination for both this compound and native glucagon. d-nb.infodrugbank.commedscape.comfda.gov The liver and kidneys are the primary organs responsible for this metabolic process. d-nb.infofda.govdrugbank.commedscape.com

Identification of Degradation Products and Metabolites (Preclinical)

Preclinical in vitro studies have been conducted to identify the breakdown products of this compound. These studies, using plasma, serum, and hepatocytes from humans, rats, and dogs, revealed that this compound is broken down into smaller peptide fragments through proteolysis. fda.gov

Key findings from these preclinical investigations include:

Nine proteolytic metabolites were identified when this compound was incubated with serum and plasma from rats, dogs, and humans. fda.gov

Importantly, no unique human-specific metabolites were detected, suggesting that the metabolic pathway is consistent across these species. fda.gov

The degradation products were found to be weak agonists of the human glucagon receptor, with potencies approximately 7 to 66,000 times lower than that of this compound itself. fda.gov

Forced degradation studies involving acid, base, peroxide, and thermal stress also resulted in the breakdown of this compound, confirming its susceptibility to degradation under various conditions. wjpsonline.com

Results of Forced Degradation Studies on this compound wjpsonline.com
Degradation Condition% Recovered% Degraded
Acid93.456.55
Base98.991.01
Peroxide93.366.64
Thermal98.42-

Comparison to Native Glucagon Metabolic Fate

The metabolic fate of this compound closely mirrors that of native glucagon, with both being cleared via proteolytic degradation in the blood, liver, and kidneys. d-nb.infofda.govdrugbank.commedscape.com However, the structural modifications in this compound lead to some key differences in their pharmacokinetic profiles.

While both have relatively short half-lives, this compound exhibits a longer plasma elimination half-life of approximately 30 minutes compared to native glucagon. drugbank.comresearchgate.net This extended half-life, coupled with higher bioavailability, results in a greater total exposure (AUC) for this compound compared to equimolar doses of native glucagon. fda.govdiabetesjournals.org Despite these differences, the fundamental mechanism of clearance remains the same: enzymatic breakdown into smaller, inactive peptide fragments. fda.govfda.gov

Pharmacokinetic Comparison: this compound vs. Native Glucagon fda.govdrugbank.comdiabetesjournals.org
ParameterThis compoundNative Glucagon
Primary Clearance MechanismProteolytic degradationProteolytic degradation
Half-life~30 minutesShorter than this compound
Bioavailability2-3 times higher than native glucagonLower than this compound
Systemic Exposure (AUC)Higher than native glucagonLower than this compound

Renal Clearance Mechanisms of Peptide Analogs

The kidneys play a significant role in the clearance of peptide drugs like this compound. d-nb.infofda.govfda.gov The process involves filtration of the peptide and its fragments from the blood, followed by reabsorption and further degradation within the kidney tubules.

Glomerular Filtration and Tubular Reabsorption of Peptide Fragments

Due to its molecular weight, this compound undergoes glomerular filtration, a process where the blood is filtered in the kidneys to form urine. fda.govfda.gov Following filtration, the peptide fragments are subject to degradation by proteases located in the proximal tubules of the nephron. fda.govfda.gov These smaller fragments are then reabsorbed back into the bloodstream. fda.govfda.gov Consequently, measuring the amount of intact this compound excreted in the urine is not a reliable indicator of its renal clearance. fda.gov

Advanced Research and Development Perspectives for Dasiglucagon

Immunogenicity Research and Preclinical Characterization

The potential for a therapeutic protein to elicit an immune response is a critical aspect of its preclinical assessment.

Anti-Drug Antibody (ADA) Response in Non-Human Models

In preclinical studies, the development of anti-drug antibodies (ADAs) in response to dasiglucagon administration was evaluated. While some animal models showed the formation of ADAs, these were generally not considered a significant concern. For instance, in long-term studies with rats, an increase in exposure towards the end of the dosing period suggested the presence of sustaining antibodies. fda.gov However, in a dedicated immunogenicity trial in humans with type 1 diabetes receiving three weekly doses, no subjects developed treatment-induced or treatment-boosted ADAs. nih.gov Although not a non-human model, this clinical study provides strong evidence for a low immunogenicity risk. nih.govnih.gov In other clinical trials, a very small percentage (<1%) of patients treated with this compound developed treatment-emergent ADAs. fda.gov

In Vitro Drug-Drug Interaction Potential

The potential for this compound to interfere with the metabolism and transport of other drugs was thoroughly investigated using in vitro systems.

Cytochrome P450 (CYP) Enzyme Inhibition Assessment

In vitro studies were conducted to evaluate whether this compound could inhibit the major cytochrome P450 (CYP) enzymes, which are crucial for metabolizing numerous drugs. iqvia.com The results from these assessments indicated that this compound did not significantly inhibit the activity of key CYP isoforms. fda.gov This suggests that this compound has a low potential to alter the metabolism of co-administered drugs that are substrates of these enzymes.

Table 1: In Vitro Assessment of this compound's Potential for CYP Enzyme Inhibition

CYP EnzymeFinding
CYP1A2No significant inhibition reported. fda.gov
CYP2B6No significant inhibition reported. fda.gov
CYP2C8No significant inhibition reported. fda.gov
CYP2C9No significant inhibition reported. fda.gov
CYP2C19No significant inhibition reported. fda.gov
CYP2D6No significant inhibition reported. fda.gov
CYP3A4No significant inhibition reported. fda.gov

Drug Transporter Interaction Evaluation

The interaction of this compound with various drug transporters was also a focus of in vitro studies. These transporters are vital for the absorption, distribution, and elimination of many medications. The evaluation concluded that this compound is not a substrate or inhibitor of major drug transporters at clinically relevant concentrations. This finding further reduces the likelihood of transporter-mediated drug-drug interactions.

Preclinical Genotoxicity and Carcinogenesis Studies

A standard battery of tests was performed to assess the potential for this compound to cause genetic mutations or cancer.

This compound was found to be non-mutagenic and non-clastogenic in a series of standard genotoxicity tests. fda.govfda.gov These included the bacterial mutagenicity (Ames) test, an in vitro human lymphocyte chromosome aberration assay, and an in vivo rat bone marrow micronucleus test. fda.govfda.gov

While long-term animal studies to directly evaluate the carcinogenicity of this compound have not been performed, a 26-week study in transgenic CByB6F1-Tg(HRAS)2Jic mice was conducted. fda.govresearchgate.net The results showed that this compound did not cause any neoplastic changes, indicating it was not carcinogenic in this model. researchgate.net The lack of genotoxic potential combined with the negative findings in the transgenic mouse carcinogenicity study provides confidence in the non-carcinogenic profile of this compound. fda.govresearchgate.net

Mutagenicity and Clastogenicity Assays

This compound has been evaluated in a standard battery of genotoxicity tests to assess its potential for mutagenicity (the capacity to induce genetic mutations) and clastogenicity (the capacity to induce chromosomal damage). The results from these assays have been consistently negative. fda.goveuropa.eu Preclinical studies demonstrated that this compound did not exhibit mutagenic or clastogenic activity. fda.gov The standard battery of tests included the bacterial mutagenicity (Ames) assay, an in vitro human lymphocyte chromosome aberration assay, and an in vivo rat bone marrow micronucleus assay. fda.gov

Table 1: Genotoxicity Assays for this compound

Assay Type Test System Result Citation
Mutagenicity Bacterial Reverse Mutation (Ames) Negative fda.gov
Clastogenicity In vitro Human Lymphocyte Chromosome Aberration Negative fda.gov
Clastogenicity In vivo Rat Bone Marrow Micronucleus Negative fda.gov

Carcinogenic Potential Evaluation in Animal Models

Long-term studies in animals to fully evaluate the carcinogenic potential of this compound have not been conducted. fda.gov However, to assess carcinogenic potential, a 26-week study was performed using the CByB6F1-Tg(HRAS)2Jic (rasH2) transgenic mouse model. In this study, daily subcutaneous administration of this compound at various doses did not result in any neoplastic changes, indicating a lack of carcinogenic activity within this specific model. europa.eu Non-clinical data from conventional studies of safety pharmacology, repeated dose toxicity, and genotoxicity have not revealed any special hazard for humans. europa.eu

Innovative Delivery System Research (Conceptual and Preclinical)

Development of Stable Aqueous Formulations

A primary innovation in the development of this compound is its enhanced stability in an aqueous solution. patsnap.comglobenewswire.com Native glucagon (B607659) is notoriously unstable in liquid form, prone to aggregation and fibrillation, which necessitates reconstitution from a lyophilized powder immediately before use. globenewswire.comnih.gov this compound is a glucagon analog composed of 29 amino acids, with seven amino acid substitutions specifically engineered to improve its chemical and physical stability in a liquid formulation at a neutral pH. patsnap.comdrugbank.com This improved stability profile allows for the provision of this compound in a ready-to-use liquid form, such as in prefilled syringes and autoinjectors, eliminating the need for reconstitution and potentially reducing treatment delays and errors. patsnap.comnih.gov Preclinical and clinical studies have confirmed the efficacy of this stable aqueous formulation. globenewswire.comnih.gov

Research into Continuous Infusion Systems and Wearable Devices

The stability of this compound in a liquid formulation makes it a suitable candidate for use in continuous subcutaneous infusion systems and wearable medical devices. zealandpharma.comgrandviewresearch.com Significant research has been directed towards its application in a bi-hormonal artificial pancreas system, a wearable device that autonomously manages blood sugar levels by delivering both insulin (B600854) and glucagon as needed. patsnap.comzealandpharma.com

In collaboration with Beta Bionics, this compound is being evaluated for use in the iLet™, a dual-chamber autonomous glycemic control system. zealandpharma.com Phase 2 trial results indicated that the bi-hormonal iLet using this compound provided superior glycemic control compared to the insulin-only configuration. biospace.com

Furthermore, this compound is being developed for continuous subcutaneous infusion via a wearable pump system for the management of congenital hyperinsulinism (CHI). zealandpharma.comzealandpharma.com This approach aims to provide a constant delivery of the drug to prevent the frequent and severe hypoglycemic episodes characteristic of this rare disease. zealandpharma.comzealandpharma.com Zealand Pharma has partnered with DEKA Research & Development Corporation for the development of a pump system for this purpose. nih.gov

Investigation of Non-Injectable Routes (e.g., oral, nasal) and Nanoparticle Delivery

While this compound is primarily developed for subcutaneous injection, the field of drug delivery is exploring non-injectable routes for peptide-based medicines. While specific preclinical studies on oral or nasal delivery of this compound are not extensively detailed, the development of stable glucagon analogs has opened avenues for such research. mdpi.com For instance, nasal delivery has been successfully developed for native glucagon. mdpi.comclinicaltrials.govclinicaltrials.gov

In the realm of advanced delivery systems, conceptual research has explored the use of nanoparticles for this compound. One study reported on a glucose-responsive micelle system designed to release glucagon at low glucose levels. acs.org This system involved a net-cationic supramolecular peptide amphiphile with a glucose-binding motif that formed droplets with this compound in the presence of glucose, and released it in its absence. acs.org Although this approach showed promise, a background release of this compound was noted, indicating the need for further refinement of such systems. acs.org

Theoretical and Preclinical Applications Beyond Acute Hypoglycemia

This compound's mechanism as a glucagon receptor agonist provides a basis for its investigation in conditions beyond the rescue treatment of severe hypoglycemia.

Congenital Hyperinsulinism (CHI): CHI is a rare genetic disorder causing excessive insulin secretion and resulting in persistent and severe hypoglycemia. zealandpharma.com The therapeutic rationale for using this compound in CHI is to counteract the effects of excess insulin by stimulating hepatic glucose release. drugbank.com this compound is being evaluated in a phase 3 program for chronic infusion via a pump to prevent hypoglycemia in children with CHI, potentially reducing the need for intensive hospital treatments or surgical intervention like pancreatectomy. zealandpharma.comzealandpharma.com The U.S. FDA and the European Commission have granted orphan drug designation to this compound for this indication. zealandpharma.com

Post-Bariatric Hypoglycemia (PBH): Following gastric bypass surgery, some individuals experience postprandial hypoglycemia, characterized by a rapid drop in blood glucose after a meal. globenewswire.comnih.gov Preclinical and phase 2 clinical studies have investigated the use of mini-doses of this compound to mitigate this condition. biospace.comglobenewswire.comnih.govclinicaltrials.gov The findings suggest that this compound can significantly reduce meal-induced hypoglycemia in this patient population. globenewswire.comnih.gov

Other Theoretical Applications: The prevention of hypoglycemia is crucial in various contexts. Mini-doses of this compound are also being explored for the treatment of exercise-induced hypoglycemia in people with Type 1 Diabetes. zealandpharma.com Furthermore, some research has posited a theoretical role for preventing hypoglycemia-induced neuronal injury, which could have implications for conditions like Alzheimer's disease where hypoglycemia may be a contributing factor to its pathology. researchgate.net

Exploration in Conditions Requiring Sustained Glucagon Receptor Activation (e.g., congenital hyperinsulinism, preclinical mechanistic studies only)

This compound, a glucagon analog, has been the subject of preclinical investigation for its potential in managing congenital hyperinsulinism (CHI). eurospe.orgzealandpharma.com CHI is a rare genetic disorder characterized by dysregulated insulin secretion from pancreatic β-cells, leading to persistent and severe hypoglycemia. hra.nhs.ukcrinetics.com This condition can result in significant neurological complications if not adequately managed. hra.nhs.uk The primary goal of treatment is to prevent hypoglycemia, and current options can be limited or insufficient for some patients. eurospe.orgnih.gov

Preclinical and clinical research has explored the utility of this compound administered via continuous subcutaneous infusion to counteract the effects of excess insulin. eurospe.orgnih.gov The mechanistic rationale is that sustained glucagon receptor activation by this compound can stimulate hepatic glucose production, thereby raising blood glucose levels and mitigating hypoglycemia.

In a phase 2/3 trial involving infants with CHI requiring intravenous glucose, this compound demonstrated a significant reduction in the intravenous glucose infusion rate (GIR) compared to placebo. eurospe.org A 21-day open-label part of the trial further showed that this compound enabled the reduction or discontinuation of intravenous glucose in the majority of participants. eurospe.org Specifically, 10 out of 12 children were able to reduce or stop their intravenous glucose, and seven of these children, who did not undergo pancreatectomy, were completely weaned off. eurospe.org Continuous glucose monitoring (CGM) data indicated a trend towards lower time spent in hypoglycemia. eurospe.org

Another phase 3 trial in children with CHI (ages 0.6-10.9 years) evaluated this compound as an add-on to standard of care. nih.gov While the primary endpoint based on self-monitored plasma glucose did not show a statistically significant difference, post-hoc analysis of CGM data revealed a 43% reduction in hypoglycemic events with this compound compared to standard of care alone. nih.gov Furthermore, this compound led to reductions of 37% to 61% in other CGM-measured hypoglycemia metrics. nih.gov These findings suggest that continuous subcutaneous infusion of this compound may help stabilize glycemic levels and reduce the dependency on intravenous glucose. eurospe.org

Table 1: Summary of Preclinical and Clinical Research Findings for this compound in Congenital Hyperinsulinism

Study Aspect Key Finding Source
Mechanism of Action Stimulates hepatic glucose production through sustained glucagon receptor activation to counteract hyperinsulinemia-induced hypoglycemia. eurospe.orgnih.gov
Intravenous Glucose Requirement Significantly reduced the mean Intravenous Glucose Infusion Rate (IV GIR) compared to placebo in infants. eurospe.orghra.nhs.ukclinicaltrials.gov eurospe.orghra.nhs.ukclinicaltrials.gov
Hypoglycemia Reduction Post-hoc analysis of CGM data showed a 43% reduction in hypoglycemic events (<3.9 mmol/L) versus standard of care alone. nih.gov nih.gov

| Treatment Weaning | Enabled reduction or discontinuation of intravenous glucose infusion in 10 out of 12 infants in an open-label trial extension. eurospe.org | eurospe.org |

Role in Biphasic Hormone Delivery Systems (Conceptual Research)

This compound is being conceptually explored for its role in biphasic, or dual-hormone, artificial pancreas systems. profil.comau.dk These advanced systems aim to more closely mimic the natural physiology of glucose regulation by delivering both insulin to lower blood glucose and glucagon to raise it. bjd-abcd.com The conceptual basis for including a stable glucagon analog like this compound is to provide a rapid defense against hypoglycemia, a significant challenge in insulin-only artificial pancreas systems. profil.comdiabetesjournals.org

The development of stable, soluble glucagon formulations such as this compound has been a critical step, making the long-term use in a pump feasible. profil.comau.dk In a dual-hormone system, an algorithm would trigger the delivery of micro-doses of this compound to prevent or correct hypoglycemia. diabetesjournals.org This could be particularly advantageous in situations where glucose levels are dropping rapidly, such as during and after exercise or in the event of an inadvertent insulin overdose. profil.comdiabetesjournals.org

Conceptual research and early feasibility trials suggest that a dual-hormone system could offer superior glycemic control compared to single-hormone (insulin-only) systems. profil.com By actively counteracting low blood sugar, these systems may allow for more aggressive insulin dosing to manage hyperglycemia without increasing the risk of hypoglycemia. bjd-abcd.com A systematic review indicated that dual-hormone systems were associated with a greater improvement in time in the target glucose range compared to single-hormone systems. profil.com

A feasibility trial using this compound in a closed-loop artificial pancreas system demonstrated that its glycemic responses were comparable to native glucagon under fasting conditions with high insulin exposure and exercise. profil.com The collaboration between Zealand Pharma and Beta Bionics on a next-generation dual-hormone artificial pancreas, the iLet, further underscores the conceptual promise of this approach. profil.comau.dk This device is designed to autonomously manage blood sugar levels. au.dk The potential for a bi-hormonal system to achieve lower mean glucose, more time-in-range, and less hypoglycemia continues to drive this area of conceptual research. adameetingnews.org

Table 2: Conceptual Framework of this compound in Biphasic Hormone Delivery Systems

System Component Conceptual Role/Advantage Source
This compound A stable, soluble glucagon analog for subcutaneous infusion. profil.comau.dk profil.comau.dk
Dual-Hormone Pump Delivers both insulin and this compound. profil.combjd-abcd.com profil.combjd-abcd.com
Control Algorithm Autonomously manages blood sugar by controlling the delivery of both hormones. profil.comau.dk profil.comau.dk
Hypoglycemia Management Automatically delivers micro-doses of this compound to prevent or treat hypoglycemia. diabetesjournals.org diabetesjournals.org

| Potential Outcome | Improved time in target glucose range and reduced hypoglycemia compared to single-hormone systems. profil.com | profil.com |

Future Directions in Dasiglucagon Research

Elucidation of Species-Specific Receptor Binding and Signaling Discrepancies

Future research must address the differences in how Dasiglucagon interacts with the glucagon (B607659) receptor (GCGR) across various species. The GCGR, a G protein-coupled receptor, is expressed in multiple organs, including the liver, kidney, brain, and gastrointestinal tract. oncotarget.com Glucagon's action can be species-specific, and translating data from animal models to humans can be challenging. mdpi.com For instance, the response to glucagon receptor co-agonists has shown notable differences between diet-induced obese mice and rats, with variations in effects on lean and fat mass. nih.gov

Investigating these species-specific discrepancies in receptor binding, signaling, and subsequent physiological responses is crucial. A deeper understanding of how amino acid variations in the GCGR among species affect this compound's binding affinity and signaling pathways will be vital. oncotarget.commdpi.com This line of research is essential for the development of more accurate and predictive animal models for assessing the efficacy of glucagon analogs. nih.gov

Advanced Structural Biology of this compound-Receptor Complexes

A significant area for future investigation lies in the advanced structural biology of this compound when bound to its receptor. The glucagon receptor is a Class B G protein-coupled receptor (GPCR), characterized by a seven-transmembrane helix bundle and a large extracellular domain that captures the peptide hormone. rcsb.org

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the structure of the GCGR in complex with a glucagon analogue, showing how the peptide binds between the extracellular and transmembrane domains. biorxiv.orgnih.gov These studies have highlighted key structural rearrangements upon agonist binding, such as the outward movement of transmembrane helices 5 and 6, which is necessary for G protein engagement and activation. biorxiv.orgnih.gov

Future structural studies should focus on obtaining high-resolution structures of the this compound-GCGR complex. This will provide precise details about the molecular interactions that contribute to its high stability and efficacy. d-nb.info Such insights are critical for the rational design of new analogs with tailored pharmacological profiles.

Novel Therapeutic Avenues Based on this compound's Unique Pharmacological Profile

This compound's distinct characteristics, particularly its stability in a liquid formulation, open up potential new therapeutic uses beyond severe hypoglycemia. oup.comtandfonline.com Research is ongoing for its application in a bi-hormonal artificial pancreas system for improved glycemic control in type 1 diabetes. karger.comzealandpharma.com

Other promising areas include:

Congenital Hyperinsulinism (CHI) : this compound is being investigated for treating hypoglycemia in infants and children with CHI. oup.comkarger.com Phase 3 trials have shown that it can reduce the need for intravenous glucose in these patients. oup.comhcplive.com

Post-Bariatric Hypoglycemia : Mini-doses of this compound have shown potential in reducing meal-induced hypoglycemia in individuals who have undergone gastric bypass surgery. zealandpharma.com

Dual-Receptor Agonism : There is growing interest in developing dual agonists that target both the glucagon-like peptide-1 (GLP-1) and glucagon receptors. frontiersin.orgnih.gov Combining GLP-1 and glucagon receptor agonism has shown superior weight loss in preclinical models, though this has been difficult to replicate in humans. nih.gov Further research into the metabolic effects of such co-agonists could lead to new treatments for obesity and related metabolic disorders. frontiersin.org

Development of Predictive Preclinical Models for Glucagon Analog Efficacy

The development of more reliable preclinical models is essential for accurately predicting the clinical efficacy of glucagon analogs like this compound. A significant challenge is the species-specific differences in response to glucagon receptor activation. mdpi.comnih.gov

Future efforts should focus on:

Humanized Models : Creating animal models that express the human glucagon receptor could help bridge the translational gap between preclinical and clinical findings.

Advanced In Vitro Systems : Utilizing human-derived cell systems, such as 3D organoids and "organs-on-a-chip," may offer a more accurate platform for assessing efficacy and identifying potential off-target effects before moving to human trials.

These advanced models would allow for a more nuanced evaluation of the pharmacodynamic effects of new glucagon analogs, considering factors like compound exposure and study duration, which have been shown to influence outcomes in preclinical studies. nih.gov

Integration of Computational Modeling in this compound Analog Design

Computational approaches are becoming increasingly integral to drug discovery and development. preprints.org For this compound and future analogs, computational modeling can significantly accelerate the design process.

Key computational methods include:

Structure-Based Design : Using software like the Rosetta suite, researchers can model protein structures to predict how amino acid substitutions will affect stability, affinity, and function. preprints.org

Molecular Dynamics Simulations : These simulations can predict the dynamic behavior of the this compound-receptor complex, providing insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can correlate the chemical structure of analogs with their biological activity, helping to guide the synthesis of more potent and selective compounds.

By integrating these computational tools with experimental validation, researchers can create an iterative feedback loop, refining models and accelerating the development of next-generation glucagon therapeutics. preprints.org Computational models are also being used to evaluate the performance of novel glucose-responsive glucagon therapeutics, projecting their efficacy in physiological systems. researchgate.net

Q & A

Q. What are the pharmacological mechanisms of dasiglucagon, and how do they differ from endogenous glucagon?

this compound is a stable glucagon analogue that activates the glucagon receptor, stimulating hepatic glucose production via cAMP-mediated glycogenolysis and gluconeogenesis . Unlike endogenous glucagon, its modified structure enhances stability in aqueous solutions, enabling storage in prefilled devices without reconstitution . Methodologically, researchers should compare its receptor binding kinetics (e.g., using radioligand assays) and metabolic effects in controlled in vitro/in vivo models to elucidate mechanistic distinctions.

Q. How should clinical trials evaluating this compound’s efficacy in hypoglycemia rescue be designed?

Trials should adopt randomized, double-blind, placebo-controlled designs with predefined endpoints such as time to plasma glucose recovery (e.g., ≥70 mg/dL) and safety metrics (e.g., nausea incidence). Stratification by age, diabetes type, and hypoglycemia severity ensures subgroup analysis validity. For pediatric studies, ethical considerations for caregiver training and assent procedures are critical .

Q. What are the key findings from integrated analyses of this compound’s safety and efficacy?

Integrated data from six trials (placebo-controlled and open-label) show this compound achieves median glucose recovery in 10–12 minutes, comparable to glucagon, with similar adverse event profiles (e.g., nausea: 45% vs. 47% in controls). Injection-site reactions are less frequent due to its aqueous formulation . Researchers should note these pooled datasets may underrepresent rare adverse events, necessitating post-marketing surveillance.

Advanced Research Questions

Q. How can conflicting data on this compound’s side effects (e.g., nausea) be reconciled across studies?

A 2022 meta-analysis found nausea incidence varied significantly (OR: 5.08, 95% CI: 2.56–10.09), likely due to dosing heterogeneity (0.3–0.6 mg) and population differences (e.g., pediatric vs. adult). Researchers should conduct dose-ranging studies with standardized adverse event reporting scales and adjust for covariates like baseline glycemic variability .

Q. What methodological challenges arise when studying this compound’s potential role in neurodegenerative diseases like Alzheimer’s?

Preclinical models must address interspecies differences in glucagon receptor expression and blood-brain barrier permeability. For clinical translation, hybrid designs (e.g., phase IIa trials with cognitive endpoints and cerebrospinal fluid biomarkers) are needed. Researchers should leverage FINER criteria to ensure feasibility and relevance, given the novelty of this application .

Q. How do device-administered this compound formulations (e.g., autoinjectors) impact trial reproducibility?

Device-handling studies reveal autoinjectors reduce administration errors compared to reconstitution kits (Likert scores ≥4.5/5 for ease of use) . However, training protocols for participants/caregivers must be standardized in trials to minimize variability. Researchers should incorporate device-familiarization phases and validate outcomes via blinded video assessments.

Methodological Guidance

What frameworks are recommended for formulating research questions on this compound’s long-term effects?

Apply the PICO framework :

  • P opulation: Adults with type 1 diabetes and recurrent hypoglycemia.
  • I ntervention: this compound 0.6 mg autoinjector.
  • C omparison: Placebo or glucagon rescue kits.
  • O utcome: Incidence of hypoglycemia unawareness over 12 months. Use FINER criteria to evaluate feasibility, novelty, and ethical alignment .

Q. How should researchers address heterogeneity in this compound pharmacokinetic data?

Pharmacokinetic parameters (e.g., Cmax: 1570 pmol, Tmax: 0.49 hr ) vary with renal/hepatic function. Use population pharmacokinetic modeling (e.g., NONMEM) to identify covariates and optimize dosing in special populations.

Q. What statistical approaches are suitable for analyzing contradictory efficacy outcomes?

Employ mixed-effects models to account for inter-study variability. For meta-analyses, use random-effects models if heterogeneity is high (I² >50%) and perform sensitivity analyses to exclude outlier studies .

Tables for Key Data

Parameter This compound 0.6 mg Glucagon (Reconstituted) Source
Time to Glucose Recovery10–12 minutes12–15 minutes
Nausea Incidence45%47%
Injection-Site Reactions8%22%
Meta-Analysis Outcome Odds Ratio (95% CI) P-value
Nausea5.08 (2.56–10.09)<0.00001
Vomiting6.03 (2.11–17.21)0.0008
Headache2.65 (0.55–12.72)0.22

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.